molecular formula C13H18N2O2 B1377682 4-benzyl-N-methylmorpholine-2-carboxamide CAS No. 135072-16-1

4-benzyl-N-methylmorpholine-2-carboxamide

Cat. No.: B1377682
CAS No.: 135072-16-1
M. Wt: 234.29 g/mol
InChI Key: GNALSHTYAZAZIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-methylmorpholine-2-carboxamide typically involves the reaction of morpholine derivatives with benzyl halides and methylating agents. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-methylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1. α-Glucosidase Inhibition

One of the notable applications of 4-benzyl-N-methylmorpholine-2-carboxamide is its potential as an α-glucosidase inhibitor . The α-glucosidase enzyme plays a crucial role in carbohydrate digestion and glycemic control. Inhibition of this enzyme can be beneficial for managing conditions such as diabetes.

  • Mechanism of Action : The compound interacts with the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial glucose levels.
  • Experimental Findings : Studies have shown that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, making them candidates for further development as antidiabetic agents.

1.2. Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Its structural characteristics allow it to interact with various biological targets involved in cancer progression.

  • Case Study : In vitro studies demonstrated that modifications to the morpholine ring can enhance the compound's effectiveness against specific cancer cell lines. For instance, derivatives were tested for antiproliferative activity, showing promising results against human cancer cells .

2.1. Enzyme Studies

The compound serves as a valuable biochemical probe for studying enzyme mechanisms and interactions.

  • Application : It has been utilized in experiments to elucidate the structure-activity relationships (SAR) of morpholine-based inhibitors, providing insights into how structural modifications affect enzyme binding and activity.

2.2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound.

  • Findings : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial activity, potentially inhibiting various bacterial strains and fungi .

3.1. Organic Synthesis

In industrial chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Role in Synthesis : Its unique chemical structure allows it to act as a building block for creating novel compounds with desired properties, which can be utilized in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal Chemistryα-Glucosidase InhibitorReduces postprandial glucose levels; potential antidiabetic agent.
BiochemistryEnzyme Mechanism StudiesValuable probe for studying enzyme interactions.
Anticancer ResearchAntiproliferative ActivityEffective against specific cancer cell lines .
Antimicrobial ResearchBroad-spectrum ActivityInhibits various bacterial strains and fungi .
Organic SynthesisIntermediate for Complex MoleculesUsed in pharmaceutical and agrochemical synthesis.

Mechanism of Action

The mechanism of action of 4-benzyl-N-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-N-methylmorpholine-2-carboxamide is unique due to the presence of both the benzyl and methyl groups, which contribute to its specific chemical properties and potential biological activities. These structural features make it distinct from other morpholine derivatives and enhance its utility in various research applications .

Biological Activity

4-benzyl-N-methylmorpholine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a benzyl group and a carboxamide functional group. Its chemical formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2} . The unique combination of substituents on the morpholine ring is believed to enhance its biological activity compared to other morpholine derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and anticancer properties .

Enzyme Inhibition

One of the most studied activities of this compound is its potential as an α-glucosidase inhibitor . This enzyme plays a vital role in carbohydrate metabolism, and its inhibition can slow down glucose absorption in the intestines, making it a target for diabetes management .

Table 1: α-Glucosidase Inhibition Data

CompoundIC50 (µM)Reference
Acarbose (standard)58.8 ± 0.012
This compoundTBDProposed studies

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays. For instance, it has been evaluated alongside other morpholine derivatives for their α-glucosidase inhibitory potential.

Study Overview

In one study, a series of benzimidazolium salts incorporating N-methylmorpholine were synthesized and screened for their inhibitory activity against α-glucosidase. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to acarbose, suggesting enhanced potency .

Table 2: Comparative α-Glucosidase Inhibition of Related Compounds

CompoundIC50 (µM)Reference
Compound 5d15 ± 0.030
Compound 5f19 ± 0.060
Compound 5g25 ± 0.106
Compound 5h21 ± 0.070

These findings highlight the potential of morpholine derivatives, including this compound, as viable candidates for further development as antidiabetic agents.

Properties

IUPAC Name

4-benzyl-N-methylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)12-10-15(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNALSHTYAZAZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233448
Record name N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-16-1
Record name N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135072-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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